molecular formula C10H9Cl3N2O4 B3820871 5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol

5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol

Cat. No.: B3820871
M. Wt: 327.5 g/mol
InChI Key: UFXRKGGEIQEOMD-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol is a compound that belongs to the class of oxazolidinones It is characterized by the presence of a nitrophenyl group, a trichloromethyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol typically involves the reaction of 4-nitrophenyl chloroformate with trichloromethyl oxazolidinone under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazolidinones.

Scientific Research Applications

5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trichloromethyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl chloroformate: Used in similar synthetic applications.

    2-(4-Nitrophenyl)-5-functionally-substituted tetrazoles: Shares the nitrophenyl group and exhibits similar reactivity.

    4-Nitrophenyl acetate: Another nitrophenyl derivative with different functional groups.

Uniqueness

5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3N2O4/c11-10(12,13)8-5-9(16,19-14-8)6-1-3-7(4-2-6)15(17)18/h1-4,8,14,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXRKGGEIQEOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NOC1(C2=CC=C(C=C2)[N+](=O)[O-])O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol
Reactant of Route 2
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol
Reactant of Route 3
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol
Reactant of Route 4
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol
Reactant of Route 5
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol
Reactant of Route 6
5-(4-Nitrophenyl)-3-(trichloromethyl)-1,2-oxazolidin-5-ol

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